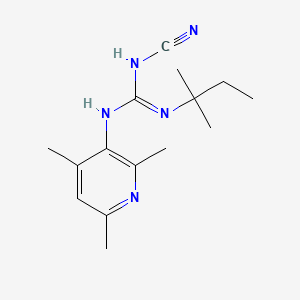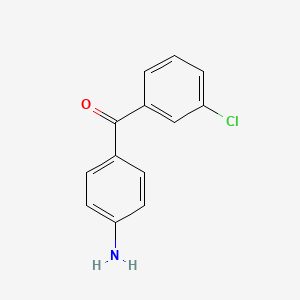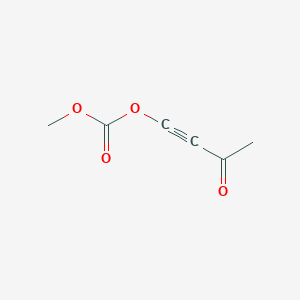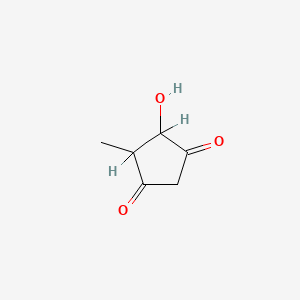
4-Hydroxy-5-methylcyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methylcyclopentane-1,3-dione is an organic compound with the molecular formula C6H8O3. It is a cyclopentane derivative featuring hydroxyl and methyl groups, making it an interesting subject for various chemical studies and applications. This compound is known for its unique structural properties and reactivity, which have been explored in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione with sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for monitoring and controlling reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-5-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methylcyclopentane-1,3-dione has been utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Hydroxy-5-methylcyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in enzymatic reactions, potentially affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-1,3-cyclopentanedione
- 4-Cyclopentene-1,3-dione
- 2-Methyl-2-cyclopenten-1-one
Comparison: 4-Hydroxy-5-methylcyclopentane-1,3-dione is unique due to its specific functional groups and structural configuration.
Eigenschaften
CAS-Nummer |
57156-98-6 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4-hydroxy-5-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,6,9H,2H2,1H3 |
InChI-Schlüssel |
LHRRTGBVCMXBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


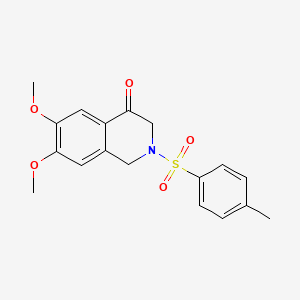
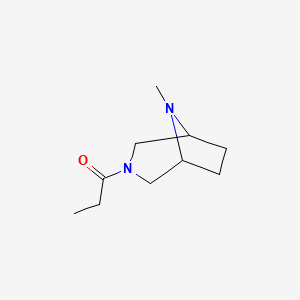
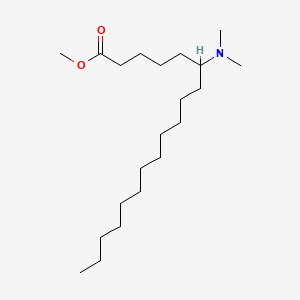
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
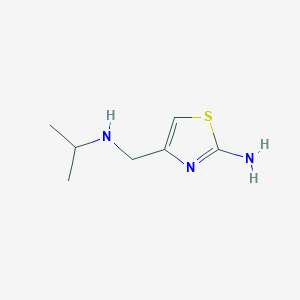



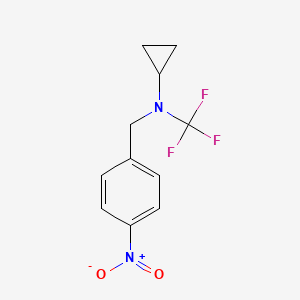
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
